molecular formula C9H11N3O B12979141 3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile

3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile

Cat. No.: B12979141
M. Wt: 177.20 g/mol
InChI Key: SGTNPHBBVFWOGN-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile is an organic compound with the molecular formula C9H11N3O It is a derivative of pyridine, featuring an amino group and a methoxy group attached to the pyridine ring, along with a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile typically involves the reaction of 3-methoxypyridine with suitable nitrile and amino group precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where 3-methoxypyridine is reacted with a nitrile compound in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds or other interactions with these targets, influencing their activity and function. The nitrile group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-methoxypyridin-3-yl)propanenitrile
  • 3-Amino-3-(4-methoxypyridin-2-yl)propanenitrile

Uniqueness

3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-amino-3-(3-methoxypyridin-2-yl)propanenitrile

InChI

InChI=1S/C9H11N3O/c1-13-8-3-2-6-12-9(8)7(11)4-5-10/h2-3,6-7H,4,11H2,1H3

InChI Key

SGTNPHBBVFWOGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C(CC#N)N

Origin of Product

United States

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